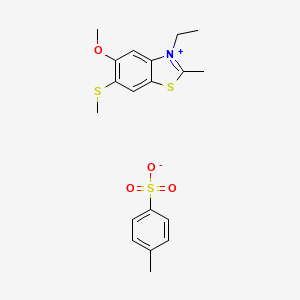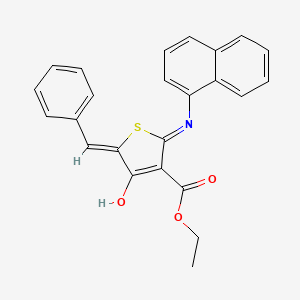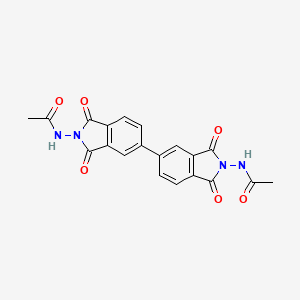![molecular formula C7H5F6N3O2 B6136538 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6136538.png)
5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione, also known as TATD, is a heterocyclic organic compound with a pyrimidine ring structure. It is a highly fluorinated compound that has gained attention in scientific research due to its unique properties. TATD has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Mécanisme D'action
The mechanism of action of 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to act as a nucleotide analogue. 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the replication of certain viruses, including the influenza virus, by interfering with the viral RNA polymerase. 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione can inhibit the replication of certain viruses, including the influenza virus, and can induce apoptosis in cancer cells. 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is a highly fluorinated compound, which makes it useful for studying the effects of fluorination on chemical and biological properties. 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione is that it is a relatively new compound, and its properties and potential applications are still being explored.
Orientations Futures
There are several future directions for research on 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione. One area of interest is its potential use as an antiviral agent. Further studies are needed to determine the mechanism of action of 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione and its potential efficacy against a wider range of viruses. 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione's potential use as a fluorescent probe in biological imaging applications is also an area of interest for future research. Finally, 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione's unique properties make it a promising candidate for use in materials science and organic electronics, and further studies in these areas are warranted.
Méthodes De Synthèse
The synthesis of 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione involves the reaction of 5-amino-2,4-dioxypyrimidine with trifluoroacetic anhydride and trifluoromethyl iodide. The reaction proceeds under mild conditions and yields 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione as a white crystalline solid. The synthesis of 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione is a relatively simple process, which makes it an attractive compound for research purposes.
Applications De Recherche Scientifique
5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. In the pharmaceutical industry, 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione has been investigated for its potential use as an antiviral agent, as well as a potential treatment for cancer and other diseases. 5-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]pyrimidine-2,4(1H,3H)-dione has also been studied for its potential use as a fluorescent probe in biological imaging applications.
Propriétés
IUPAC Name |
5-(2-amino-1,1,1,3,3,3-hexafluoropropan-2-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6N3O2/c8-6(9,10)5(14,7(11,12)13)2-1-15-4(18)16-3(2)17/h1H,14H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXQINNNHWWHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(C(F)(F)F)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-amino-1,1,1,3,3,3-hexafluoropropan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6136467.png)
amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6136472.png)
![2-(3,4-diethoxyphenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6136477.png)
![N-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenyl]acetamide](/img/structure/B6136484.png)
![ethyl (4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6136491.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6136498.png)

![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B6136511.png)

![2-({[(butylamino)carbonyl]oxy}imino)-N-phenylacetamide](/img/structure/B6136551.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B6136561.png)
